(4-Bromo-3-chloro-2-methylphenyl)methanol
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Overview
Description
(4-Bromo-3-chloro-2-methylphenyl)methanol: is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis of (4-Bromo-3-chloro-2-methylphenyl)methanol typically begins with the bromination and chlorination of 2-methylphenol. This step involves the selective introduction of bromine and chlorine atoms to the aromatic ring.
Reduction: The resulting bromochloromethylphenol is then subjected to reduction conditions to convert the hydroxyl group into a methanol group. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Bromo-3-chloro-2-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the bromine and chlorine substituents.
Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (4-Bromo-3-chloro-2-methylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activities. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of (4-Bromo-3-chloro-2-methylphenyl)methanol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(4-Bromo-3-methylphenyl)methanol: Similar structure but lacks the chlorine atom.
(3-Chloro-2-methylphenyl)methanol: Similar structure but lacks the bromine atom.
Uniqueness:
Substituent Effects: The presence of both bromine and chlorine atoms in (4-Bromo-3-chloro-2-methylphenyl)methanol provides unique electronic and steric effects, influencing its reactivity and interactions with other molecules.
Versatility: The compound’s multiple functional groups make it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
(4-bromo-3-chloro-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONVGGKPEUQYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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